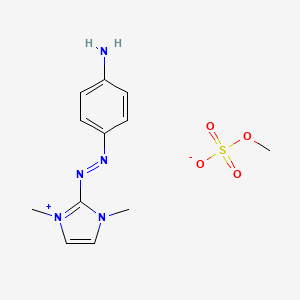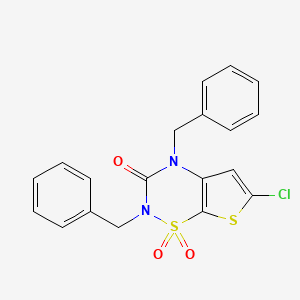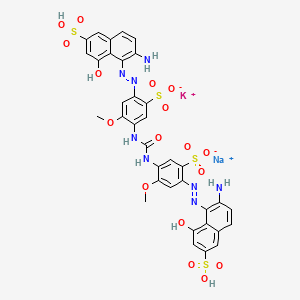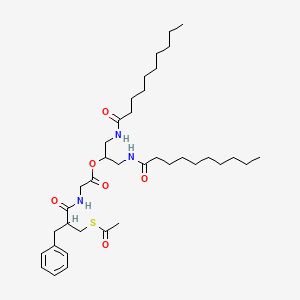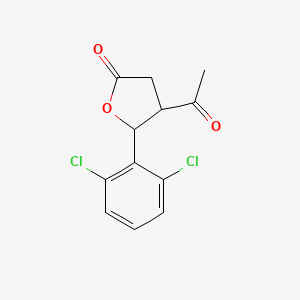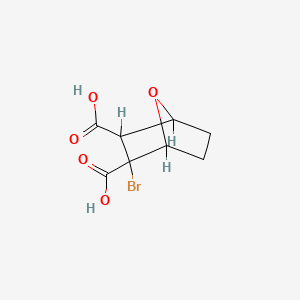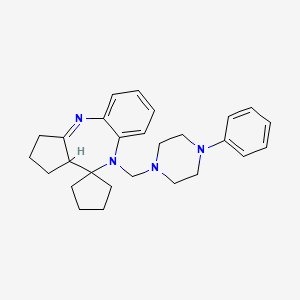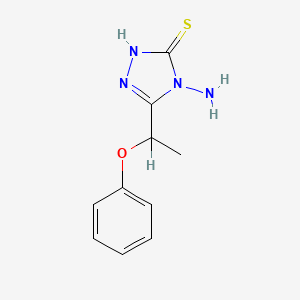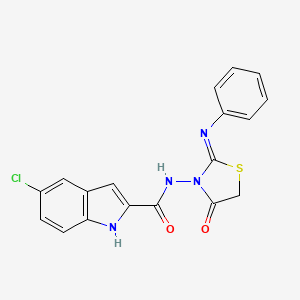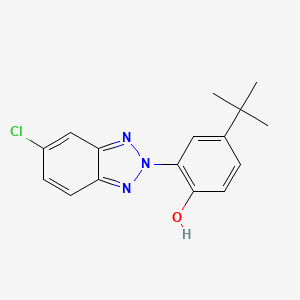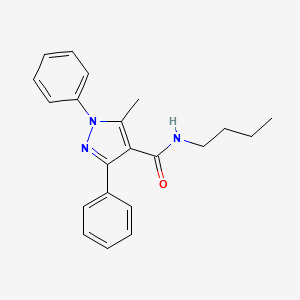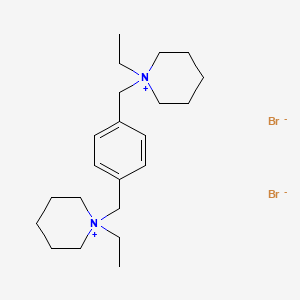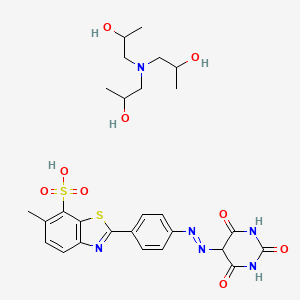
Einecs 280-575-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 280-575-4 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique Einecs number, which helps in tracking and regulating its use in various industries.
Chemical Reactions Analysis
Einecs 280-575-4 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions vary depending on the desired outcome. For instance, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may use reducing agents like sodium borohydride or lithium aluminum hydride . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Einecs 280-575-4 has a wide range of scientific research applications. In chemistry, it is used as a reagent or intermediate in various chemical reactions. In biology, it may be used in studies involving biochemical pathways and molecular interactions. In medicine, the compound could be explored for its potential therapeutic properties or as a component in drug formulations. Industrial applications may include its use in manufacturing processes, quality control, and product development .
Mechanism of Action
The mechanism of action of Einecs 280-575-4 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical effects, depending on the context in which the compound is used. For example, in a biological setting, it may interact with enzymes or receptors, altering their activity and leading to downstream effects . The exact molecular targets and pathways involved would depend on the specific application and context.
Comparison with Similar Compounds
Einecs 280-575-4 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable chemical structures or functional groups. The comparison would focus on aspects such as reactivity, stability, and applications. For instance, compounds with similar oxidation or reduction properties could be compared to understand the relative advantages and limitations of this compound .
Conclusion
This compound is a versatile chemical compound with a range of applications in scientific research and industry Its preparation methods, chemical reactions, and mechanism of action make it a valuable compound for various studies and applications
Properties
CAS No. |
83721-49-7 |
|---|---|
Molecular Formula |
C27H34N6O9S2 |
Molecular Weight |
650.7 g/mol |
IUPAC Name |
1-[bis(2-hydroxypropyl)amino]propan-2-ol;6-methyl-2-[4-[(2,4,6-trioxo-1,3-diazinan-5-yl)diazenyl]phenyl]-1,3-benzothiazole-7-sulfonic acid |
InChI |
InChI=1S/C18H13N5O6S2.C9H21NO3/c1-8-2-7-11-13(14(8)31(27,28)29)30-17(19-11)9-3-5-10(6-4-9)22-23-12-15(24)20-18(26)21-16(12)25;1-7(11)4-10(5-8(2)12)6-9(3)13/h2-7,12H,1H3,(H,27,28,29)(H2,20,21,24,25,26);7-9,11-13H,4-6H2,1-3H3 |
InChI Key |
UTZLXFZWJYHCHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=NC4C(=O)NC(=O)NC4=O)S(=O)(=O)O.CC(CN(CC(C)O)CC(C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


